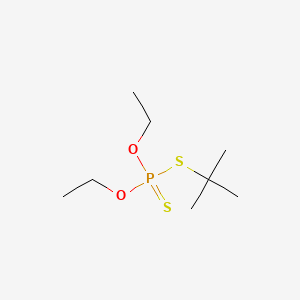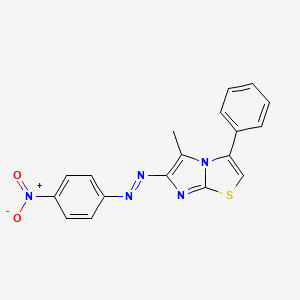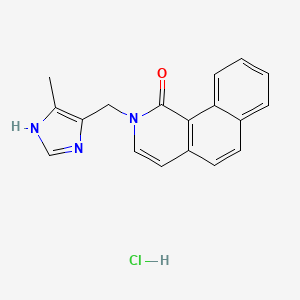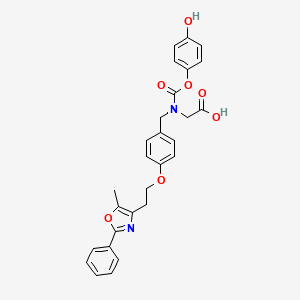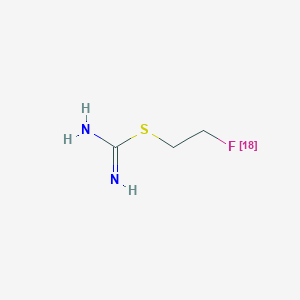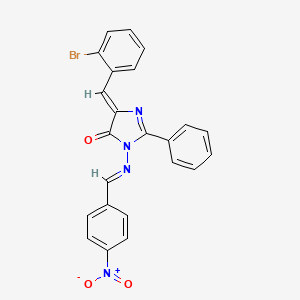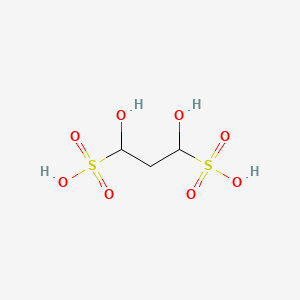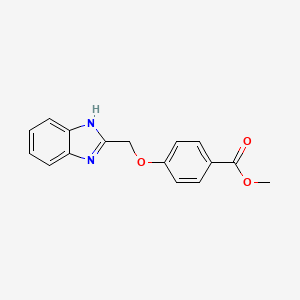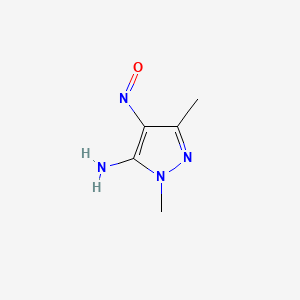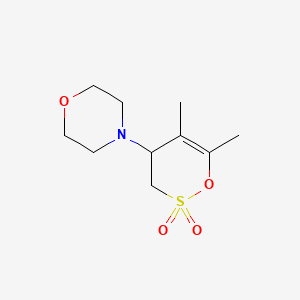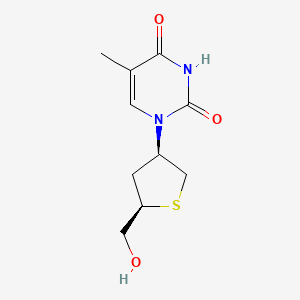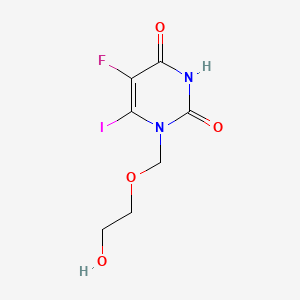
5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluorouridine (5-FL-HEIU) is a fluorinated nucleoside analog derived from 5-fluorouracil. It is primarily known for its role as an antineoplastic agent, meaning it is used in the treatment of cancer. 5-Fluorouridine incorporates into RNA and inhibits RNA processing and function, leading to cell death. This compound has been extensively studied for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluorouridine typically involves the fluorination of uridine. One common method includes the reaction of uridine with fluorine gas or a fluorinating agent under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 5-fluorouridine often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
5-Fluorouridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom, altering the compound’s activity.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 5-fluorouracil, while substitution reactions can produce various fluorinated derivatives .
科学研究应用
5-Fluorouridine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Researchers use it to investigate RNA processing and function.
Medicine: It is a key component in cancer research, particularly in studying its effects on tumor cells and its potential as a chemotherapeutic agent.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
5-Fluorouridine exerts its effects by incorporating into RNA, disrupting RNA processing and function. This leads to the inhibition of protein synthesis and induces apoptosis in rapidly dividing cells, such as cancer cells. The compound targets several molecular pathways, including the inhibition of thymidylate synthase, which is crucial for DNA synthesis .
相似化合物的比较
Similar Compounds
5-Fluorouracil: A precursor to 5-fluorouridine, widely used in cancer therapy.
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil in the body.
Tegafur: Another prodrug of 5-fluorouracil used in combination therapies
Uniqueness
5-Fluorouridine is unique due to its direct incorporation into RNA, which distinguishes it from other fluorinated nucleosides that primarily target DNA synthesis. This unique mechanism makes it particularly effective in disrupting RNA function and inducing apoptosis in cancer cells .
属性
CAS 编号 |
121749-85-7 |
|---|---|
分子式 |
C7H8FIN2O4 |
分子量 |
330.05 g/mol |
IUPAC 名称 |
5-fluoro-1-(2-hydroxyethoxymethyl)-6-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8FIN2O4/c8-4-5(9)11(3-15-2-1-12)7(14)10-6(4)13/h12H,1-3H2,(H,10,13,14) |
InChI 键 |
JXSOXSXDGTWMSM-UHFFFAOYSA-N |
规范 SMILES |
C(COCN1C(=C(C(=O)NC1=O)F)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


